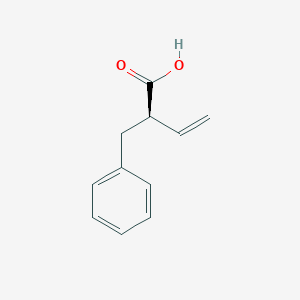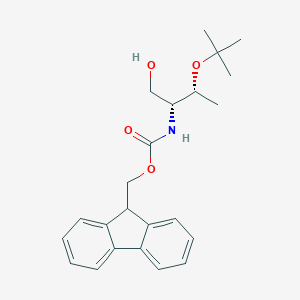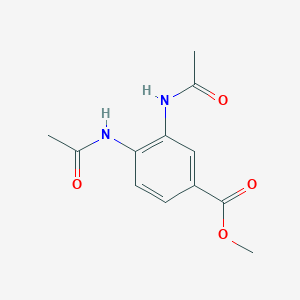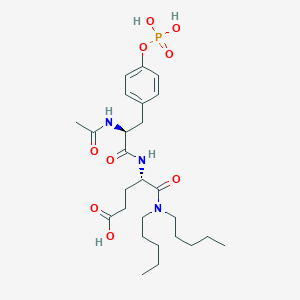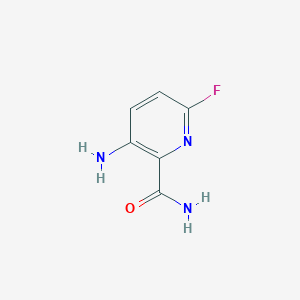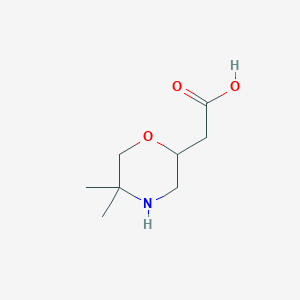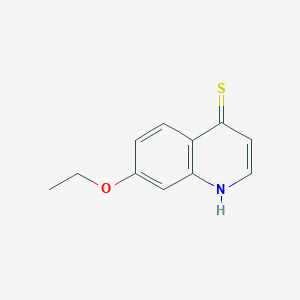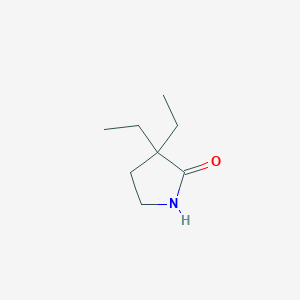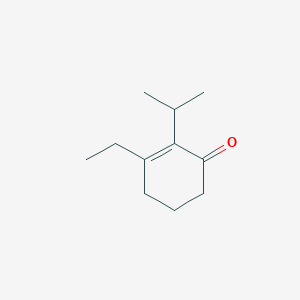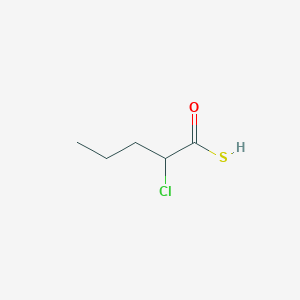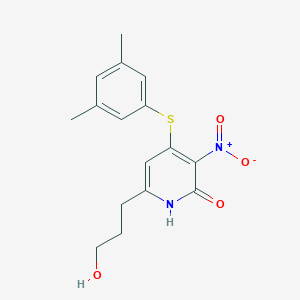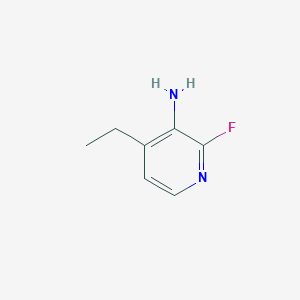
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester, also known as 8-thioxanthine, is a purine analog that has been extensively studied in scientific research. It is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.
Mecanismo De Acción
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne reduces the production of uric acid, which can help to prevent gout attacks. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne have been extensively studied. It has been shown to reduce the levels of uric acid in the blood, which can help to prevent gout attacks. In addition, it has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne in lab experiments is its well-established synthesis method and its potency as an inhibitor of xanthine oxidase. However, one limitation is that it can be difficult to obtain pure Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, as it can be prone to oxidation and degradation. In addition, it may have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Further research is needed to determine the mechanisms underlying this effect and to identify potential therapeutic applications. Another area of interest is its potential use in autoimmune diseases, as it has been shown to modulate the immune system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, including its metabolism, distribution, and excretion in the body.
Métodos De Síntesis
The synthesis of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne involves the reaction of diethyl carbamodithioate with 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purine-8-carboxylic acid, followed by esterification with ethanol. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied as a potential treatment for gout, a condition caused by the accumulation of uric acid crystals in the joints. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
180301-42-2 |
|---|---|
Nombre del producto |
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester |
Fórmula molecular |
C13H19N5O2S2 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
(1,3,7-trimethyl-2,6-dioxopurin-8-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H19N5O2S2/c1-6-18(7-2)13(21)22-11-14-9-8(15(11)3)10(19)17(5)12(20)16(9)4/h6-7H2,1-5H3 |
Clave InChI |
WHYUBHKOVOCYJI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
SMILES canónico |
CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Otros números CAS |
180301-42-2 |
Sinónimos |
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



